![molecular formula C13H11FO2 B6373182 3-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95% CAS No. 1261943-80-9](/img/structure/B6373182.png)
3-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%
Overview
Description
3-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95% (referred to as “3-Fluoro-5”) is a synthetic compound with a variety of applications in scientific research. It is a white solid with a molar mass of 210.2 g/mol and a melting point of 62-64°C. It is soluble in water, ethanol, and methanol, and is used in a range of laboratory experiments. Due to its unique properties, 3-Fluoro-5 has become an important tool for scientists in a variety of fields.
Scientific Research Applications
3-Fluoro-5 has been used in a variety of scientific research applications, including drug discovery, biochemistry, and organic chemistry. It has been used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticoagulants. In biochemistry, it has been used to study the structure and function of proteins. In organic chemistry, it has been used to study the structure and reactivity of organic molecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-5 is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
3-Fluoro-5 has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to inhibit the production of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. In animal studies, it has been shown to reduce inflammation and pain, as well as reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
3-Fluoro-5 has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also soluble in a variety of organic solvents, making it suitable for a range of experiments. However, it is also important to note that 3-Fluoro-5 is toxic and can be irritating to the skin and eyes. Therefore, it should be handled with care and appropriate safety measures should be taken when working with it.
Future Directions
There are a number of possible future directions for research involving 3-Fluoro-5. For example, it could be further studied for its potential applications in drug discovery, biochemistry, and organic chemistry. It could also be studied for its potential therapeutic applications, such as its anti-inflammatory, anticoagulant, and cardiovascular disease-preventing properties. Additionally, it could be further studied for its potential environmental applications, such as its ability to inhibit the growth of certain bacteria, fungi, and viruses. Finally, further research could be conducted to better understand its mechanism of action.
Synthesis Methods
The synthesis of 3-Fluoro-5 is a relatively simple process. It is synthesized from the reaction of 4-hydroxybenzaldehyde and 3-fluorophenol in the presence of sodium hydroxide. The reaction is carried out at a temperature of 80-90°C, and the product is collected by filtration. The yield of the reaction is typically around 95%.
properties
IUPAC Name |
3-fluoro-5-[4-(hydroxymethyl)phenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBQCHKNBANCOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684148 | |
Record name | 5-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-80-9 | |
Record name | [1,1′-Biphenyl]-4-methanol, 3′-fluoro-5′-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261943-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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